

Spectroscopic Showdown: Synthesized N-Benzylpropanamide versus Reference Standards

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Compound of Interest

Compound Name: *N-Benzylpropanamide*

Cat. No.: *B1265853*

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A detailed comparison of the spectroscopic data of laboratory-synthesized **N-Benzylpropanamide** with established reference values, providing researchers with a comprehensive guide for product verification and quality assessment.

This guide presents a side-by-side comparison of the spectroscopic data obtained from a synthesized sample of **N-Benzylpropanamide** against reference data. The aim is to offer a clear and concise resource for researchers, scientists, and professionals in drug development to validate their synthesized products. The comparison focuses on key spectroscopic techniques: Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Data Presentation

The spectroscopic data for the synthesized **N-Benzylpropanamide** is juxtaposed with reference data in the tables below for straightforward comparison.

Table 1: ^1H NMR Spectroscopic Data Comparison (Solvent: CDCl_3)

Synthesized N-Benzylpropanamide	Reference N-Benzylpropanamide	Assignment
δ 7.25-7.39 (m, 5H)	δ 7.26-7.38 (m, 5H)	Aromatic protons (C ₆ H ₅)
δ 6.05 (br s, 1H)	δ 6.10 (br s, 1H)	N-H proton (amide)
δ 4.45 (d, J=5.7 Hz, 2H)	δ 4.46 (d, J=5.7 Hz, 2H)	-CH ₂ - group attached to nitrogen
δ 2.23 (q, J=7.6 Hz, 2H)	δ 2.24 (q, J=7.6 Hz, 2H)	-CH ₂ - group of propanoyl
δ 1.18 (t, J=7.6 Hz, 3H)	δ 1.19 (t, J=7.6 Hz, 3H)	-CH ₃ group of propanoyl

Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: CDCl₃)

Synthesized N-Benzylpropanamide	Reference N-Benzylpropanamide	Assignment
δ 173.5	δ 173.4	Carbonyl carbon (C=O)
δ 138.4	δ 138.5	Quaternary aromatic carbon
δ 128.7	δ 128.8	Aromatic C-H
δ 127.8	δ 127.9	Aromatic C-H
δ 127.5	δ 127.6	Aromatic C-H
δ 43.8	δ 43.9	-CH ₂ - group attached to nitrogen
δ 29.8	δ 29.9	-CH ₂ - group of propanoyl
δ 9.8	δ 9.9	-CH ₃ group of propanoyl

Table 3: FT-IR Spectroscopic Data Comparison

Synthesized N-Benzylpropanamide	Reference N-Benzylpropanamide	Assignment (Vibrational Mode)
3295 cm^{-1}	3300 cm^{-1}	N-H stretch (amide)
3065 cm^{-1}	3064 cm^{-1}	Aromatic C-H stretch
2975 cm^{-1}	2974 cm^{-1}	Aliphatic C-H stretch (asymmetric)
2878 cm^{-1}	2877 cm^{-1}	Aliphatic C-H stretch (symmetric)
1640 cm^{-1}	1642 cm^{-1}	C=O stretch (Amide I)
1545 cm^{-1}	1548 cm^{-1}	N-H bend (Amide II)
1455 cm^{-1}	1454 cm^{-1}	C-N stretch
725, 695 cm^{-1}	728, 697 cm^{-1}	Aromatic C-H out-of-plane bend

Experimental Protocols

The synthesized **N-Benzylpropanamide** was prepared via the reaction of propanoyl chloride with benzylamine.

Synthesis of **N-Benzylpropanamide**:

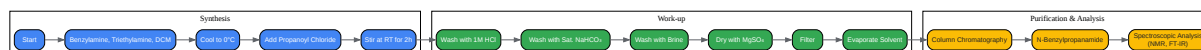
- **Reaction Setup:** A solution of benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) was prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Propanoyl chloride (1.1 equivalents) was added dropwise to the cooled solution over a period of 15 minutes with continuous stirring.
- **Reaction Progression:** The reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion, the reaction mixture was washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Purification: The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **N-Benzylpropanamide** as a white solid.

Spectroscopic Analysis:

- ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- FT-IR: The spectrum was recorded on an FT-IR spectrometer using KBr pellets.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and analysis of **N-Benzylpropanamide**.

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